An In-Depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. This document details the compound's structure, properties, synthesis, reactivity, and applications, with a focus on its role as a versatile scaffold in modern drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of pyridinyl-azetidine motifs.
Introduction: The Strategic Value of the Pyridinyl-Azetidine Scaffold
The convergence of strained ring systems with established pharmacophores is a highly productive strategy in modern medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged motif" in drug design.[1][2] Its rigid, three-dimensional structure and sp³-rich character can significantly enhance key pharmacokinetic properties, including solubility and metabolic stability, when incorporated into bioactive molecules.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, validating its utility.[1]
Simultaneously, the pyridine scaffold is a cornerstone pharmacophore, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve aqueous solubility.[3] The compound tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate merges these two valuable scaffolds, creating a bifunctional building block with immense potential for library synthesis and lead optimization in drug discovery programs. This guide serves to consolidate the known technical data for this compound, providing a practical resource for its application.
Chemical Identity and Physicochemical Properties
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a specialized chemical intermediate. While a single, universally cited CAS number is not prominent in major public databases, its molecular identity is well-defined. Isomers and related structures are well-documented, providing a strong basis for its characterization.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | - |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 248.31 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid or oil | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) | Inferred from related compounds |
| CAS Number | Not definitively assigned in public databases. | - |
| Related Isomer CAS | 206446-39-1 (pyridin-2-yl isomer) | [4] |
| Related Isomer CAS | 206446-42-6 (pyridin-4-yl isomer) | [5] |
Synthesis and Characterization
The synthesis of 3-aryl azetidines is most effectively achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as the preeminent choice for this transformation due to its high functional group tolerance, broad substrate scope, and typically high yields.[6][7]
General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The core principle of the synthesis involves the coupling of an organoboron reagent (a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[8] For the target molecule, this translates to the coupling of a Boc-protected azetidine derivative with a pyridine derivative.
Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Experimental Protocol
Causality: This protocol is designed for efficiency and robustness. The choice of a palladium catalyst with bulky phosphine ligands (like dppf) is crucial for facilitating the reductive elimination step. An inorganic base is required to activate the boronic ester for transmetalation. A mixed aqueous/organic solvent system is often used to ensure all components remain in solution.
-
Vessel Preparation: To an oven-dried reaction vessel, add tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent and Base Addition: Add degassed 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq). The degassing of solvents prevents catalyst poisoning.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.[9]
Spectroscopic and Analytical Data (Expected)
While specific spectra are not publicly available, the structure allows for the confident prediction of key analytical signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm: Two multiplet or doublet of doublets corresponding to the protons at the 2- and 6-positions of the pyridine ring.
-
δ ~7.5-7.8 ppm: A multiplet for the proton at the 4-position of the pyridine ring.
-
δ ~7.2-7.4 ppm: A multiplet for the proton at the 5-position of the pyridine ring.
-
δ ~4.2-4.5 ppm: Two triplets or multiplets corresponding to the four protons of the azetidine ring (CH₂ groups).
-
δ ~3.8-4.1 ppm: A multiplet or quintet for the single proton at the 3-position of the azetidine ring (CH).
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δ 1.45 ppm: A sharp singlet, integrating to 9 protons, characteristic of the tert-butyl group (Boc).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~156 ppm: Carbonyl carbon of the Boc group.
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δ ~147-150 ppm: Aromatic carbons of the pyridine ring adjacent to the nitrogen.
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δ ~123-140 ppm: Other aromatic carbons of the pyridine ring.
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δ ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).
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δ ~55-60 ppm: Methylene carbons of the azetidine ring.
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δ ~30-35 ppm: Methine carbon of the azetidine ring.
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δ ~28.5 ppm: Methyl carbons of the Boc group.
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 249.14.
Chemical Reactivity and Stability
The molecule possesses three key regions of reactivity, making it a versatile synthetic intermediate. Understanding these sites is fundamental to its strategic use in multi-step syntheses.
Caption: Key reactive sites on the molecule for further functionalization.
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Site A (Boc Group): The tert-butoxycarbonyl (Boc) group is a standard amine protecting group. Its primary utility is its lability under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane/methanol). This clean and high-yielding deprotection unmasks the azetidine nitrogen, revealing a secondary amine ready for subsequent coupling reactions (e.g., amidation, reductive amination, alkylation).
-
Site B (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen imparts basicity. It can be protonated to form salts, which can be advantageous for improving aqueous solubility. It can also act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.
-
Site C (Pyridine Ring): The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it can undergo nucleophilic aromatic substitution if a suitable leaving group is present, or it can be functionalized via directed metallation followed by quenching with an electrophile.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere to prevent potential degradation.[10] It is incompatible with strong oxidizing agents and strong acids (which will cleave the Boc group).[10]
Applications in Drug Discovery
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is not an active pharmaceutical ingredient itself, but rather a high-value building block used to construct more complex molecules. Its utility stems from its ability to introduce the rigid, 3D azetidine-pyridine scaffold into a target structure.
Scaffold for Library Synthesis
The primary application is in the synthesis of diverse chemical libraries for high-throughput screening. The predictable reactivity of the Boc-protected amine allows for a systematic array of modifications.
Caption: Workflow for library synthesis using the title compound.
Bioisosteric Replacement and Fragment-Based Design
In medicinal chemistry, the azetidine ring is often used as a bioisostere for other groups like piperidine, pyrrolidine, or even phenyl rings. It can help to fine-tune physicochemical properties, improve ligand-receptor binding by altering bond angles, and explore new intellectual property space. This compound serves as a ready-made fragment that combines the desirable properties of both azetidine and pyridine for use in fragment-based drug discovery (FBDD) campaigns.
Safety and Handling
Specific GHS hazard data for tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is not available. However, based on structurally analogous compounds, a conservative safety protocol should be adopted.[11][12]
| Hazard Category | GHS Classification (Predicted) | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate is a strategically designed chemical building block that provides medicinal chemists with a valuable tool for the synthesis of novel compounds. Its structure combines the favorable pharmacokinetic attributes of the azetidine ring with the versatile pharmacophoric features of the pyridine moiety. Through straightforward and well-established synthetic transformations, particularly Boc-deprotection followed by functionalization of the azetidine nitrogen, this compound can be elaborated into diverse libraries of molecules for screening and lead optimization. Its application is particularly relevant for programs targeting CNS disorders, oncology, and inflammatory diseases where the properties imparted by these scaffolds are highly sought after.
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